1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring with two carboxylic acid groups and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane derivatives, including 1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid, often involves the use of cyclopropanation reactions. One common method is the reaction of a malonic acid compound with a 1,2-dihalogeno compound in the presence of an alcoholate as a condensation agent . This reaction typically requires controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of cyclopropane derivatives can involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of additional carboxylic acid groups.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, cyclopropane derivatives are known to interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler cyclopropane derivative with a single carboxylic acid group.
1-Aminocyclopropane-1-carboxylic acid: A cyclopropane derivative with an amino group, known for its role in plant hormone biosynthesis.
Uniqueness
1-[®-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid is unique due to the presence of both carboxylic acid and hydroxymethyl groups on the cyclopropane ring
Properties
Molecular Formula |
C6H8O5 |
---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-3(4(8)9)6(1-2-6)5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)/t3-/m0/s1 |
InChI Key |
SQGHFJDERKZGSG-VKHMYHEASA-N |
Isomeric SMILES |
C1CC1([C@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
C1CC1(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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